N-(1-cyanoethyl)-2-(2-ethylphenoxy)acetamide
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Overview
Description
N-(1-cyanoethyl)-2-(2-ethylphenoxy)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyano group (–CN) attached to an ethyl group, which is further connected to a phenoxyacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanoethyl)-2-(2-ethylphenoxy)acetamide typically involves the reaction of 2-(2-ethylphenoxy)acetic acid with an appropriate amine, such as 1-cyanoethylamine. The reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to scalable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanoethyl)-2-(2-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The cyano group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxyacetamides.
Scientific Research Applications
N-(1-cyanoethyl)-2-(2-ethylphenoxy)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)-2-(2-ethylphenoxy)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenoxyacetamide structure can provide hydrophobic interactions, contributing to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanoethyl)-2-(2-methylphenoxy)acetamide
- N-(1-cyanoethyl)-2-(2-chlorophenoxy)acetamide
- N-(1-cyanoethyl)-2-(2-fluorophenoxy)acetamide
Uniqueness
N-(1-cyanoethyl)-2-(2-ethylphenoxy)acetamide is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-(2-ethylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-11-6-4-5-7-12(11)17-9-13(16)15-10(2)8-14/h4-7,10H,3,9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOBZTIGNDANQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)NC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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